(E)-5-bromo-6-methoxy-8-(2-nitrovinyl)chroman
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Overview
Description
(E)-5-bromo-6-methoxy-8-(2-nitrovinyl)chroman is a synthetic organic compound belonging to the chroman family Chromans are known for their diverse biological activities and are often used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-5-bromo-6-methoxy-8-(2-nitrovinyl)chroman typically involves multiple steps:
Bromination: The starting material, 6-methoxychroman, undergoes bromination to introduce the bromine atom at the 5-position.
Oxidation: The brominated intermediate is then oxidized using N-methylmorpholine N-oxide to form the corresponding aldehyde.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and ensuring safety and environmental compliance.
Chemical Reactions Analysis
Types of Reactions
(E)-5-bromo-6-methoxy-8-(2-nitrovinyl)chroman can undergo various chemical reactions, including:
Oxidation: The nitrovinyl group can be oxidized to form different functional groups.
Reduction: The nitrovinyl group can be reduced to an amine or other reduced forms.
Substitution: The bromine atom can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas with a palladium catalyst are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitrovinyl group can yield nitro alcohols or carboxylic acids, while reduction can produce amines.
Scientific Research Applications
(E)-5-bromo-6-methoxy-8-(2-nitrovinyl)chroman has several scientific research applications:
Medicinal Chemistry: It is studied for its potential anti-inflammatory and antioxidant properties.
Biological Studies: The compound is used to investigate cellular signaling pathways and protein interactions.
Industrial Applications: It may serve as an intermediate in the synthesis of more complex molecules with pharmaceutical relevance.
Mechanism of Action
The mechanism of action of (E)-5-bromo-6-methoxy-8-(2-nitrovinyl)chroman involves its interaction with cellular proteins and enzymes. The nitrovinyl group can undergo Michael addition reactions with thiol groups in proteins, modulating their activity. This can lead to the activation or inhibition of various signaling pathways, such as the Nrf2-Keap1 pathway, which is involved in the cellular response to oxidative stress .
Comparison with Similar Compounds
Similar Compounds
(E)-5-bromo-6-methoxy-8-(2-nitrovinyl)chroman: is similar to other nitroalkene derivatives, such as nitro oleic acid and nitro conjugated linoleic acid.
NATxME and NATOH: These are electrophilic nitroalkene derivatives of α-tocopherol, which also exhibit anti-inflammatory properties.
Uniqueness
What sets this compound apart is its specific combination of functional groups, which confer unique chemical reactivity and biological activity. The presence of the bromine atom, methoxy group, and nitrovinyl group allows for diverse chemical modifications and potential therapeutic applications.
Properties
IUPAC Name |
5-bromo-6-methoxy-8-[(E)-2-nitroethenyl]-3,4-dihydro-2H-chromene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrNO4/c1-17-10-7-8(4-5-14(15)16)12-9(11(10)13)3-2-6-18-12/h4-5,7H,2-3,6H2,1H3/b5-4+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQHPPCPCUFTPTG-SNAWJCMRSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C(=C1)C=C[N+](=O)[O-])OCCC2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C2=C(C(=C1)/C=C/[N+](=O)[O-])OCCC2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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